

An In-depth Technical Guide to Tetrahydrofurfurylamine (CAS 4795-29-3)

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Compound of Interest

Compound Name: Tetrahydrofurfurylamine

Cat. No.: B043090

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA), identified by CAS number 4795-29-3, is a versatile heterocyclic amine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.^{[1][2]} Its unique structure, comprising a tetrahydrofuran ring and a primary amine functional group, imparts valuable properties such as solubility in various organic solvents and water.^{[2][3]} These characteristics make it an essential reagent in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers for coatings and adhesives.^{[1][4]} In the realm of drug discovery and development, THFA is a key precursor for synthesizing complex molecules, including potent enzyme inhibitors targeting metabolic diseases and cancer.^{[5][6]} This guide provides a comprehensive technical overview of its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

Tetrahydrofurfurylamine is typically a colorless to pale yellow liquid with a mild, amine-like odor.^[2] Its physical and chemical properties are summarized in the table below, compiled from various sources to provide a comprehensive reference.

Property	Value	Reference(s)
CAS Number	4795-29-3	[1][7]
Molecular Formula	C ₅ H ₁₁ NO	[1][7]
Molecular Weight	101.15 g/mol	[1][7]
Appearance	Colorless to light-yellow clear liquid	[1]
Boiling Point	153-154 °C @ 744 mmHg	[7]
155 °C (Lit.)	[1]	
Density	0.98 g/mL at 25 °C (Lit.)	[7]
0.977 g/cm ³ (20°C/20°C)		
Refractive Index (n _{20/D})	1.454 (Lit.)	[7]
1.450 - 1.460	[1]	
Flash Point	43 °C (109.4 °F) - closed cup	[7]
45.56 °C (114.00 °F) - TCC	[8]	
Solubility	Miscible in water, soluble in various organic solvents.	[2][3]
pKa	9.47 ± 0.29 (Predicted)	[3]
Synonyms	2-(Aminomethyl)tetrahydrofuran, (Tetrahydrofuran-2-yl)methanamine	[1][2][7]

Synthesis of Tetrahydrofurfurylamine

The primary industrial synthesis route for **Tetrahydrofurfurylamine** is the reductive amination of furfuryl alcohol. This process can be optimized to achieve high yields and selectivity. An alternative patented method involves the hydrogenation of furfurylamine.

Experimental Protocol: Reductive Amination of Furfuryl Alcohol

This protocol is based on the work by Liu et al., which demonstrates a switchable synthesis using a Raney® Nickel catalyst.[\[2\]](#)[\[7\]](#)[\[9\]](#)

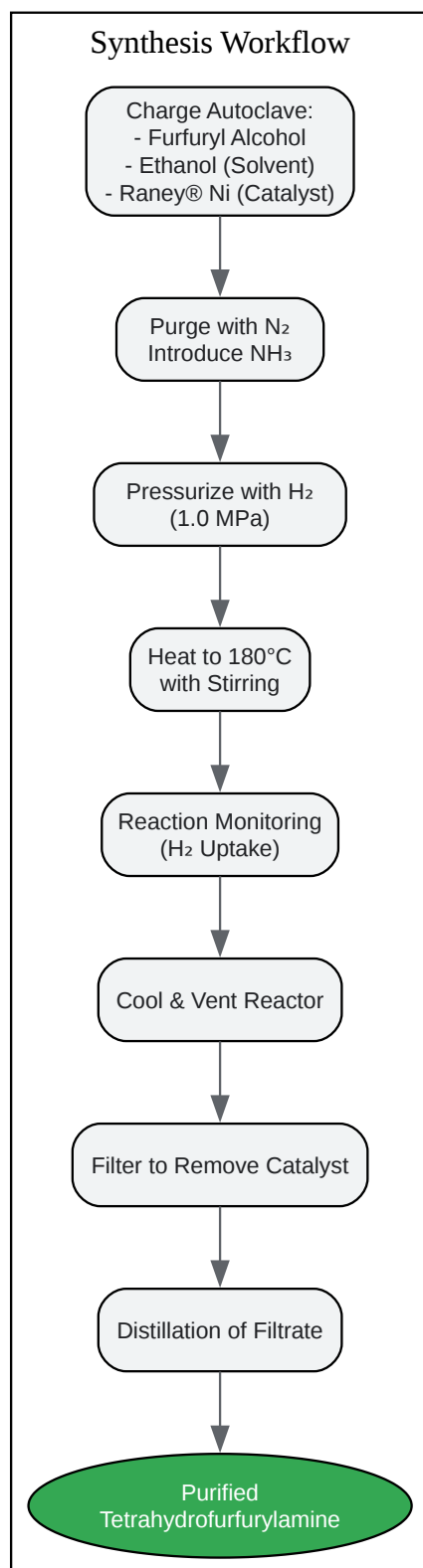
Materials:

- Furfuryl alcohol
- Raney® Nickel (catalyst)
- Ammonia (NH₃)
- Hydrogen (H₂)
- Ethanol (solvent)
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature/pressure controls.

Procedure:

- Catalyst Preparation: Activate the Raney® Ni catalyst according to standard procedures.
- Reactor Charging: In a typical experiment, charge the autoclave with furfuryl alcohol, ethanol as the solvent, and the activated Raney® Ni catalyst.
- Ammoniation: Seal the reactor and purge it with nitrogen gas. Introduce ammonia (NH₃) into the reactor to the desired pressure.
- Hydrogenation: Pressurize the reactor with hydrogen (H₂) to 1.0 MPa.[\[7\]](#)
- Reaction Conditions: Heat the reactor to 180 °C while stirring.[\[2\]](#) Maintain these conditions for the duration of the reaction (typically several hours), monitoring hydrogen uptake to gauge reaction progress.

- Work-up: After the reaction is complete (cessation of hydrogen absorption), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
- Purification: Filter the reaction mixture to remove the Raney® Ni catalyst. The resulting filtrate is then subjected to distillation to remove the solvent and any unreacted starting material, yielding the purified **Tetrahydrofurfurylamine** product.^[1] A yield of 94.0% can be achieved under optimized conditions.^{[2][7]}



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Synthesis of **Tetrahydrofurfurylamine** via Reductive Amination.

Applications in Drug Development

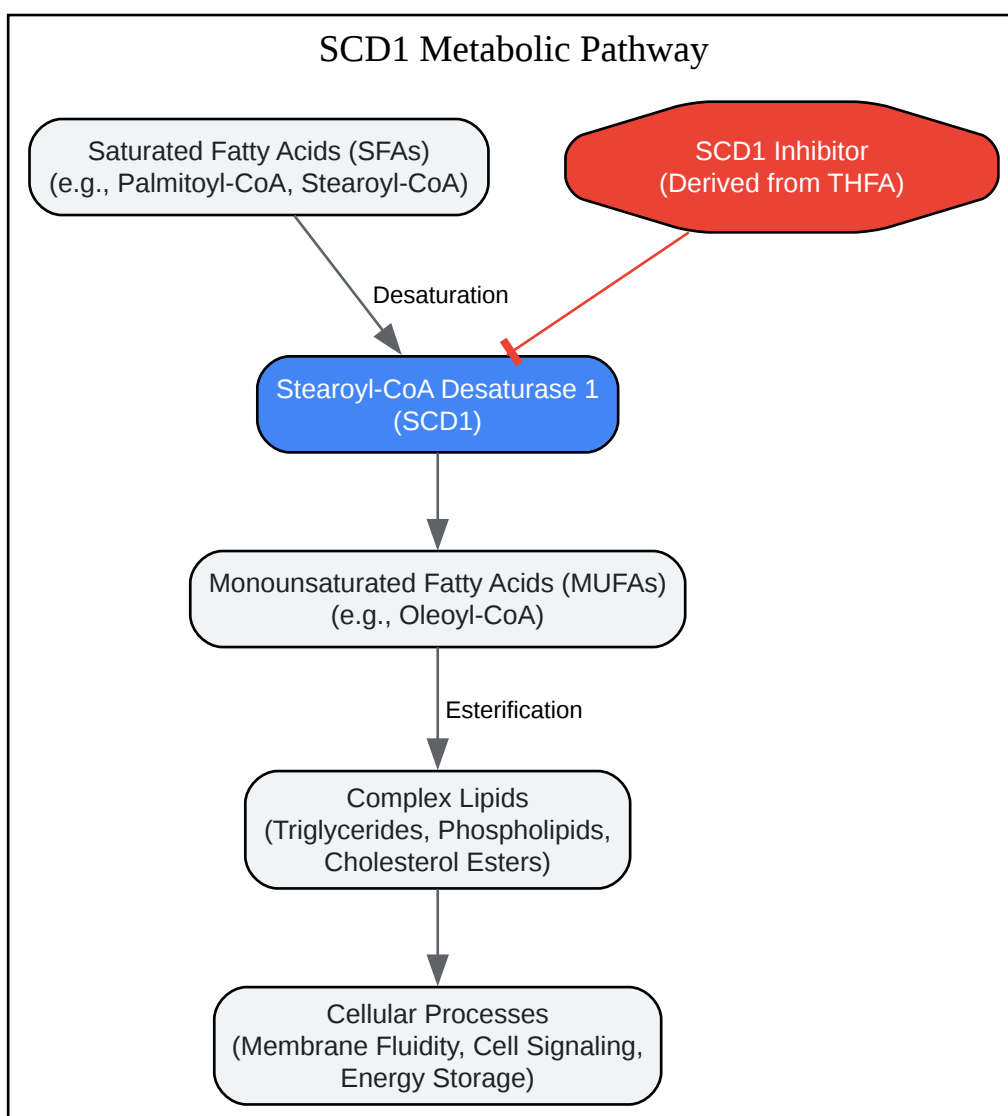
Tetrahydrofurfurylamine is a valuable chiral building block for synthesizing complex, biologically active molecules.^{[10][11]} Its amine group provides a reactive handle for elaboration into various scaffolds targeting critical enzymes in disease pathways.

Case Study 1: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).^[12] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.^[13]

Tetrahydrofurfurylamine is used as an intermediate in the synthesis of potent and selective SCD1 inhibitors.^[8]

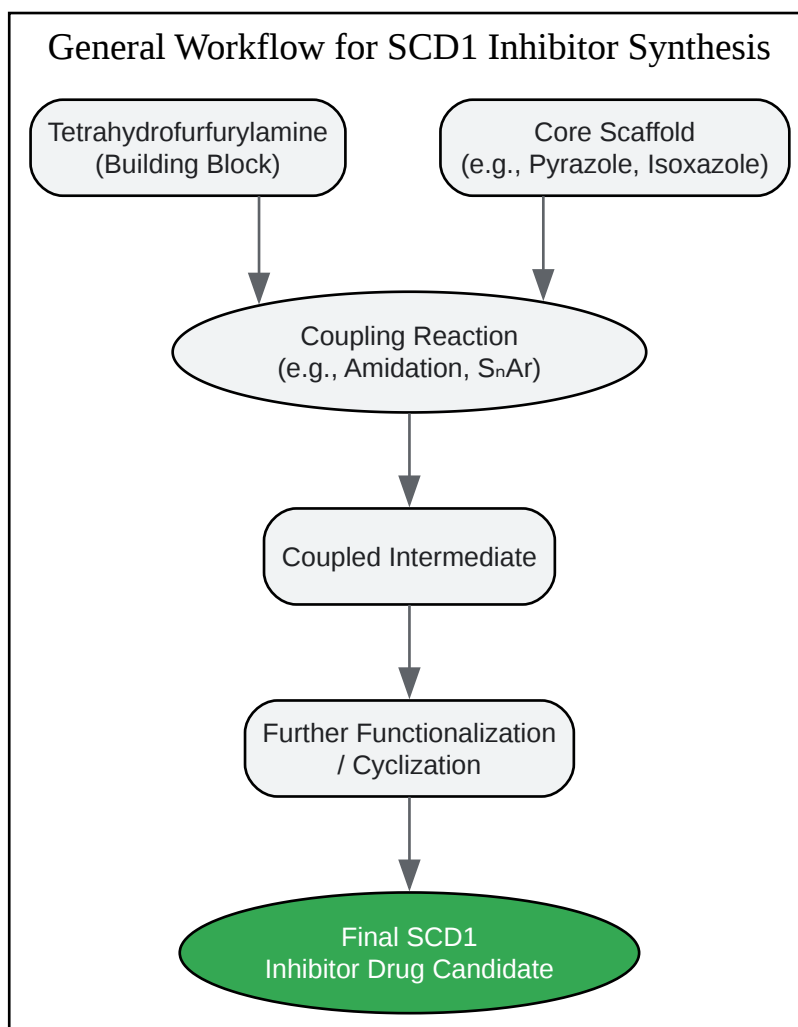
SCD1 Signaling Pathway Context: The SCD1 enzyme is located in the endoplasmic reticulum and plays a central role in cellular lipid composition. Its activity influences membrane fluidity, cell signaling, and the formation of complex lipids like triglycerides and cholesterol esters. Dysregulation of this pathway is linked to various metabolic disorders.^[12]



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Role of SCD1 in Lipid Metabolism and Point of Inhibition.

Synthetic Workflow: In the synthesis of SCD1 inhibitors, the **tetrahydrofurfurylamine** moiety is typically introduced via nucleophilic substitution or amide coupling reactions to build the final heterocyclic scaffold.



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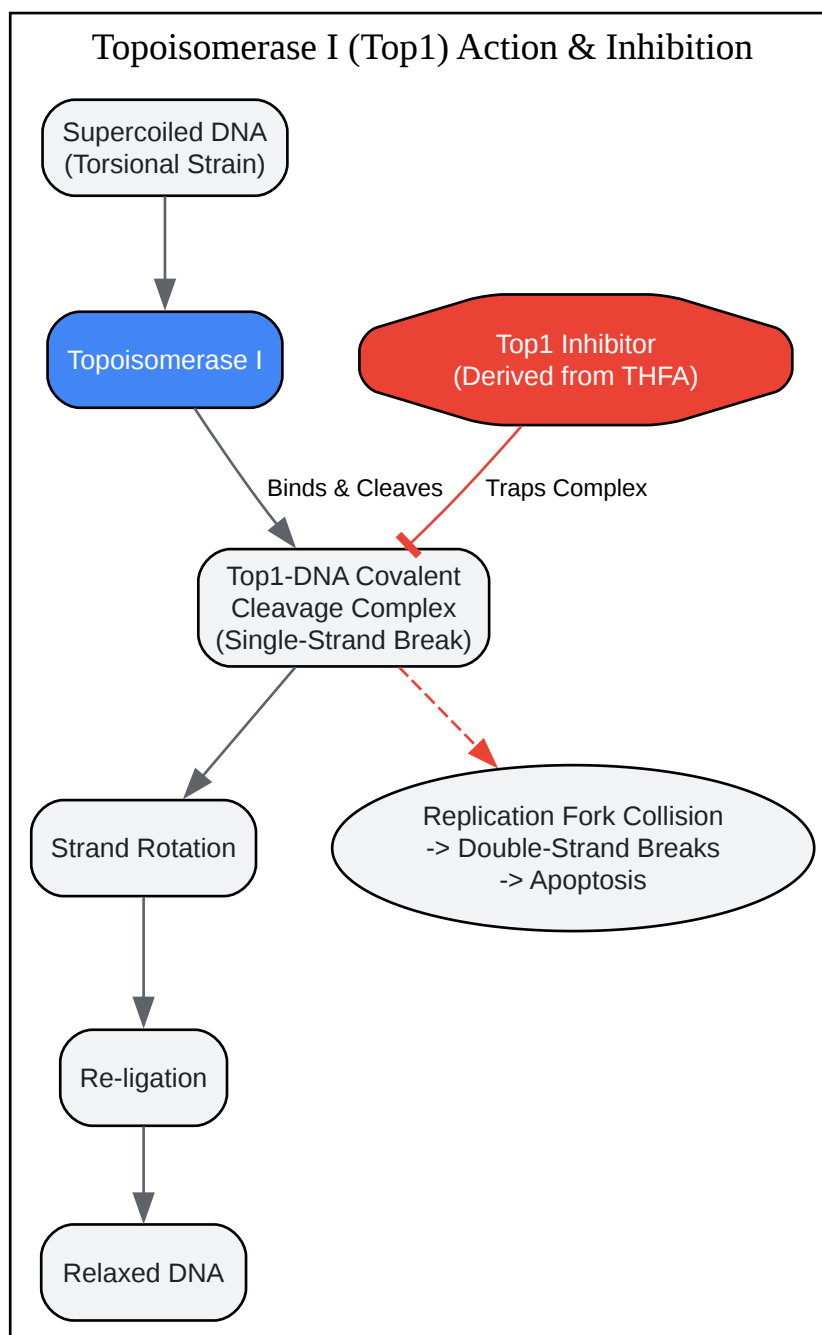
Use of THFA in the Synthesis of SCD1 Inhibitors.

Case Study 2: Topoisomerase I Inhibitors

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription.[14] Topoisomerase I (Top1) relieves torsional strain by creating transient single-strand breaks in the DNA backbone.[15] Inhibitors of Top1 are a cornerstone of cancer chemotherapy, as they trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in replicating cancer cells.[16]

Tetrahydrofurfurylamine has been utilized as a key intermediate in the synthesis of novel Top1 inhibitors.

Topoisomerase I Mechanism of Action: Top1 binds to DNA and cleaves one strand, forming a covalent intermediate. This allows the DNA to rotate and unwind before the enzyme re-ligates the broken strand. Inhibitors block this re-ligation step.[15]



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Mechanism of Topoisomerase I and its Inhibition.

Experimental Protocols for Analysis

Ensuring the purity and identity of **Tetrahydrofurfurylamine** is critical for its application, particularly in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for this purpose.

General Protocol: Analysis by GC-MS

This protocol outlines a general method for the qualitative and quantitative analysis of **Tetrahydrofurfurylamine**. Specific parameters should be optimized based on the available instrumentation.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms, or a wax column).

Sample Preparation:

- Prepare a stock solution of **Tetrahydrofurfurylamine** in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).
- Create a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by diluting it to fall within the calibration range. An internal standard may be added for improved quantitation.

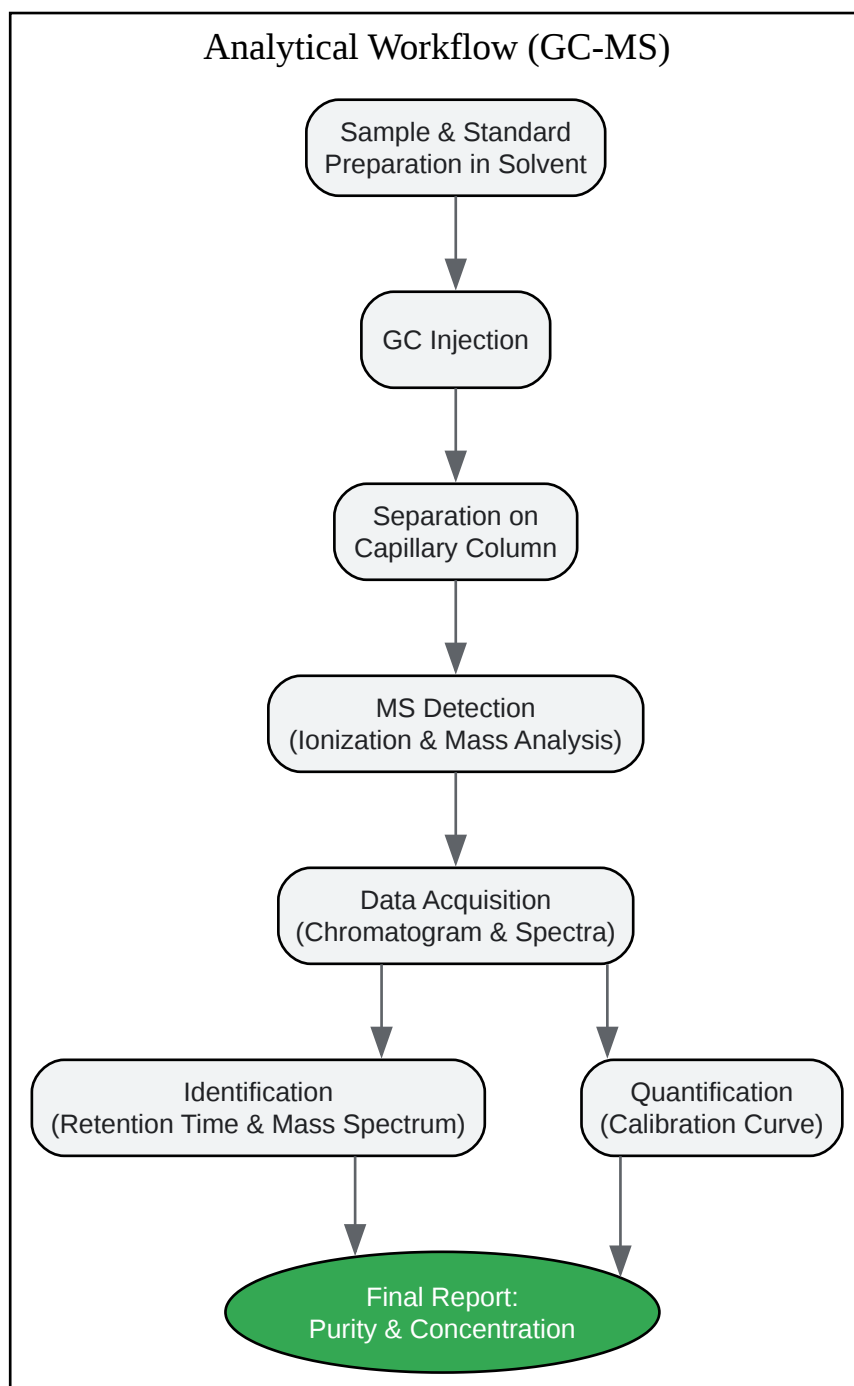
GC-MS Parameters (Typical):

- Injection Port Temp: 250 °C
- Injection Mode: Splitless or Split (e.g., 50:1)
- Injection Volume: 1 µL
- Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

- Oven Program:
 - Initial Temp: 70 °C, hold for 2 min
 - Ramp: 10-20 °C/min to 250 °C
 - Final Hold: 5 min
- MS Transfer Line Temp: 280 °C
- Ion Source Temp: 230 °C
- Scan Range: m/z 40-300

Data Analysis:

- Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a certified reference standard.
- Quantification: Generate a calibration curve from the standard solutions and determine the concentration of the sample based on its peak area.



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General Workflow for the Analysis of **Tetrahydrofurfurylamine**.

Safety Information

Tetrahydrofurfurylamine is a flammable liquid and can cause skin and eye irritation.[[11](#)]

Proper personal protective equipment (PPE) and handling procedures are mandatory.

Safety Aspect	Information	Reference(s)
GHS Pictograms	Flame, Exclamation Mark	[7]
Signal Word	Warning	[7][11]
Hazard Statements	H226: Flammable liquid and vapor.	[11]
H315: Causes skin irritation.	[11]	
H319: Causes serious eye irritation.	[11]	
Precautionary	P210: Keep away from heat, sparks, open flames.	[11]
Statements	P280: Wear protective gloves/eye protection.	[11]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]	
First Aid (Eyes)	Get medical aid immediately.	[10]
First Aid (Skin)	Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.	[10]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Flammables-area. Store under inert gas as it can be air sensitive.	[10][16]

Toxicity	Poison by intraperitoneal route. LD50 (mouse, intraperitoneal): 200 mg/kg.	[8]
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Conclusion

Tetrahydrofurfurylamine (CAS 4795-29-3) is a cornerstone intermediate chemical with significant utility, particularly in the pharmaceutical industry. Its favorable physical properties and reactive nature allow for its incorporation into a diverse range of complex molecular architectures. As demonstrated, it is a key building block for modern therapeutics targeting fundamental disease pathways, such as lipid metabolism and DNA replication. The detailed protocols for its synthesis and analysis provided herein serve as a valuable resource for researchers aiming to leverage this versatile compound in their scientific and developmental endeavors. Adherence to strict safety protocols is essential when handling this flammable and irritant chemical.

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